Product packaging for Diethyl 1H-indole-2,6-dicarboxylate(Cat. No.:CAS No. 107516-75-6)

Diethyl 1H-indole-2,6-dicarboxylate

Cat. No.: B599610
CAS No.: 107516-75-6
M. Wt: 261.277
InChI Key: ISQYBMUDGXFHAF-UHFFFAOYSA-N
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Description

Diethyl 1H-indole-2,6-dicarboxylate (CAS 107516-75-6) is a high-purity organic compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . This ester derivative of 1H-indole-2,6-dicarboxylic acid is characterized by a density of 1.2±0.1 g/cm³ and a flash point of 207.9±23.2 °C . It is supplied as a solid with a melting point of 119°C to 121°C . As a key synthetic intermediate, this compound serves as a versatile building block in organic and medicinal chemistry research . Its structure, featuring the indole ring system—a benzene ring fused to a pyrrole ring—and two ester functional groups, makes it a valuable precursor for the development of more complex molecules . Indole derivatives are prevalent in pharmaceuticals and natural products, and this compound is particularly useful for synthesizing novel compounds with potential biological activities . It must be stored in a cool (2-8°C), dark place, and kept sealed in a dry environment . This product is intended for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO4 B599610 Diethyl 1H-indole-2,6-dicarboxylate CAS No. 107516-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 1H-indole-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)10-6-5-9-7-12(14(17)19-4-2)15-11(9)8-10/h5-8,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQYBMUDGXFHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660512
Record name Diethyl 1H-indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107516-75-6
Record name Diethyl 1H-indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Characterization Techniques for Diethyl 1h Indole 2,6 Dicarboxylate Structure Elucidation

Spectroscopic Methods in Structural Analysis

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, yielding detailed information about the chemical environment of individual atoms and the bonds connecting them.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the number, type, and connectivity of atoms within a molecule.

The proton NMR (¹H NMR) spectrum provides a map of all hydrogen atoms in a molecule. For Diethyl 1H-indole-2,6-dicarboxylate, the spectrum is characterized by distinct signals for the indole (B1671886) ring protons, the N-H proton, and the two ethyl ester groups. Each signal's chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constant (J) reveals its electronic environment and proximity to other protons.

Expected ¹H NMR Spectral Data:

Indole N-H Proton: A broad singlet appearing far downfield, characteristic of an acidic proton.

Aromatic Protons: Three protons on the benzene (B151609) portion of the indole ring will show distinct signals in the aromatic region, with multiplicities determined by their coupling to adjacent protons.

Ethyl Ester Protons: Two sets of signals, each comprising a quartet (CH₂) and a triplet (CH₃), corresponding to the two ethyl groups. The chemical shifts of the two quartets and two triplets will differ slightly due to their different positions on the indole ring (C-2 vs. C-6).

Interactive Table: Predicted ¹H NMR Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH -1> 11.0Broad Singlet-1H
H-3~7.0 - 7.2Doublet~2.01H
H-4~7.8 - 8.0Doublet~8.51H
H-5~7.6 - 7.8Doublet of Doublets~8.5, ~1.51H
H-7~8.1 - 8.3Doublet~1.51H
CH₂ (C-2 ester)~4.4Quartet~7.12H
CH₃ (C-2 ester)~1.4Triplet~7.13H
CH₂ (C-6 ester)~4.3Quartet~7.12H
CH₃ (C-6 ester)~1.3Triplet~7.13H

The ¹³C NMR spectrum reveals the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for a complete carbon count. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic). For this compound, 12 distinct signals are expected, as symmetry would make the two methyl and two methylene (B1212753) carbons of the ethyl esters non-equivalent.

Expected ¹³C NMR Signal Distribution:

Carbonyl Carbons: Two signals in the downfield region (160-175 ppm) for the two ester C=O groups.

Aromatic/Indole Carbons: Eight signals in the aromatic region (100-140 ppm).

Aliphatic Carbons: Four signals in the upfield region, corresponding to the two CH₂ groups (~60 ppm) and two CH₃ groups (~14 ppm) of the ethyl esters.

Interactive Table: Predicted ¹³C NMR Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~136
C-3~108
C-3a~128
C-4~122
C-5~124
C-6~125
C-7~115
C-7a~137
C =O (C-2 ester)~162
C H₂ (C-2 ester)~61
C H₃ (C-2 ester)~14.5
C =O (C-6 ester)~167
C H₂ (C-6 ester)~60
C H₃ (C-6 ester)~14.4

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. ipb.ptemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between H-4 and H-5, and within each ethyl group (CH₂ with CH₃). youtube.com This confirms the proton-proton adjacencies.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. sdsu.edu It is the most reliable way to assign carbon signals based on their known proton assignments. For example, the proton signal for H-7 would show a cross-peak with the carbon signal for C-7.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu It is instrumental in connecting molecular fragments. Key HMBC correlations would include the N-H proton to carbons C-2, C-3, and C-7a, and the ester CH₂ protons to their respective carbonyl carbons and the indole ring carbons (e.g., C-2 ester CH₂ to C-2 and its carbonyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is useful for confirming stereochemistry and spatial arrangements. A key NOESY correlation would be expected between the N-H proton and the H-7 proton, confirming their proximity on the indole ring.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental formula, a critical step in identifying a new compound or confirming a known structure. mdpi.com For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₁₅NO₄. sigmaaldrich.comsigmaaldrich.com

Interactive Table: HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass
[M]C₁₄H₁₅NO₄261.1001
[M+H]⁺C₁₄H₁₆NO₄⁺262.1074
[M+Na]⁺C₁₄H₁₅NNaO₄⁺284.0893
[M+K]⁺C₁₄H₁₅KNO₄⁺300.0633

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization (EI-MS), this compound is expected to produce a distinct molecular ion (M⁺˙) peak, followed by a series of fragment ions that are characteristic of its structure.

The fragmentation is primarily dictated by the presence of the two ethyl ester groups and the indole core. Key fragmentation pathways would likely include:

Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion [M - 45]⁺.

Loss of an ethyl group (•CH₂CH₃): Cleavage of the ethyl-oxygen bond can result in an [M - 29]⁺ ion.

Loss of ethanol (B145695) (C₂H₅OH): A McLafferty-type rearrangement or other rearrangements can lead to the elimination of a neutral ethanol molecule, producing an [M - 46]⁺˙ radical cation.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from acylium ions is a common pathway. For instance, the [M - 45]⁺ ion could lose CO to yield an [M - 45 - 28]⁺ ion.

Cleavage of the second ester group: The initial fragments can undergo further fragmentation involving the second ester group, leading to a complex spectrum.

Indole Ring Fragmentation: The stable indole ring itself can fragment, typically through the loss of molecules like hydrogen cyanide (HCN). For example, the primary molecular ion of 1H-indole-2,3-dione is known to eject carbon monoxide to form a base peak, which then loses HCN. aip.org

Analysis of related dithiophene-dicarboxylic acid dianilides shows that dominant fragmentation occurs via cleavage of the C-N bond, with subsequent loss of the entire substituent group, a pattern that highlights the tendency for fragmentation to occur at the bonds adjacent to carbonyl groups. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 261.28)

ProcessLost FragmentMass of Lost FragmentResulting m/zIon Type
Molecular Ion--261[M]⁺˙
Loss of Ethoxy Radical•OC₂H₅45216[M - OC₂H₅]⁺
Loss of EthanolC₂H₅OH46215[M - C₂H₅OH]⁺˙
Loss of CO from [M-OC₂H₅]⁺CO28188[M - OC₂H₅ - CO]⁺
Loss of Ethyl Radical•C₂H₅29232[M - C₂H₅]⁺
Loss of Carboethoxy Group•COOC₂H₅73188[M - COOC₂H₅]⁺
Coupling with Chromatographic Techniques (GC-MS, HPLC-MS, SFC-MS)

To analyze this compound, especially within complex mixtures, mass spectrometry is coupled with powerful separation techniques. dtu.dk

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Given its molecular weight, this compound may require elevated temperatures for volatilization. For dicarboxylic acids, derivatization is often employed to increase volatility and improve peak shape. nih.gov A common derivatizing agent is N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic N-H proton into a less polar trimethylsilyl (B98337) group, enhancing its suitability for GC-MS analysis. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is ideal for non-volatile or thermally labile compounds and is a primary tool for the analysis of indole derivatives. chromatographyonline.comrsc.org Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization), would effectively separate the compound. The eluent is then introduced into a mass spectrometer (typically using electrospray ionization - ESI), which provides mass-to-charge ratio data for the intact molecule (e.g., as [M+H]⁺ or [M-H]⁻) and its fragments if tandem MS (MS/MS) is used. researchgate.net

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is a rapidly growing "green" alternative to normal-phase HPLC, using supercritical CO₂ as the main mobile phase. nih.gov This technique is highly efficient for separating both chiral and achiral molecules. researchgate.netamericanpharmaceuticalreview.com For a polar molecule like this compound, a polar co-solvent such as methanol or ethanol would be added to the CO₂. SFC-MS is particularly advantageous for its fast separation times and reduced organic solvent consumption. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
N-H (Indole)Stretching~3300-3400A sharp to moderately broad peak, characteristic of the indole N-H group. nih.gov
C-H (Aromatic)Stretching~3000-3100Signals for C-H bonds on the benzene portion of the indole ring.
C-H (Aliphatic)Stretching~2850-2980Signals from the ethyl (-CH₂CH₃) groups.
C=O (Ester)Stretching~1700-1725A very strong, sharp absorption due to the two ester carbonyl groups. Conjugation with the indole ring may slightly lower the frequency compared to a simple alkyl ester. semanticscholar.org
C=C (Aromatic)Stretching~1450-1620Multiple bands indicating the aromatic nature of the indole core.
C-O (Ester)Stretching~1100-1300Two distinct bands are expected for the C-O-C asymmetric and symmetric stretching of the ester groups. semanticscholar.org

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The indole ring system is an excellent chromophore. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of two electron-withdrawing carboxylate groups attached to the indole ring will influence the position and intensity of the absorption maxima (λmax). These substituents can cause a bathochromic (red) shift compared to unsubstituted indole. For example, related dihydroindoloindole dicarboxylates exhibit strong absorption maxima (λmax) around 348 nm. semanticscholar.org Studies on other indole carboxylic acids and their esters confirm strong UV absorption in the 200-400 nm range. researchgate.netumaine.edu

Table 3: Predicted UV-Vis Absorption for this compound

Transition TypeChromophoreExpected λmax (nm)Notes
π → πIndole Aromatic System~220-240Corresponds to the benzenoid E₂ band.
π → πIndole Aromatic System~270-290Corresponds to the benzenoid B band, often with fine structure.
π → π*Extended Conjugated System~300-350A lower energy transition influenced by the conjugation of the carboxylate groups with the indole ring.

Crystallographic Analysis

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. fzu.czunimi.it By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate an electron density map from which atomic positions, bond lengths, bond angles, and torsion angles can be calculated with high accuracy. mdpi.com This provides an unambiguous confirmation of the molecular structure and connectivity. mdpi.com

Molecular Conformation and Torsion Angles

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as other indole carboxylates and dicarboxylates, allows for a detailed prediction of its solid-state conformation. nih.govnih.goviucr.org

The indole ring system itself is expected to be essentially planar. The key conformational features are the orientations of the two diethyl carboxylate substituents at positions 2 and 6. The torsion angles defining the rotation of these ester groups relative to the indole plane are critical.

Planarity and Substituent Orientation: In related structures, the carbonyl group of a substituent at the 3-position often lies close to the indole ring plane. iucr.org For this compound, steric hindrance and electronic effects will govern the final conformation. The two ester groups are likely to be twisted out of the indole plane to minimize steric repulsion. The torsion angles (e.g., N1-C2-C(carbonyl)-O and C5-C6-C(carbonyl)-O) would quantify this twist.

Intermolecular Interactions: The crystal packing will be heavily influenced by hydrogen bonding and other non-covalent interactions. A dominant supramolecular motif is expected to be an N—H···O=C hydrogen bond, where the indole N-H donor of one molecule interacts with a carbonyl oxygen of an adjacent molecule. nih.goviucr.org This interaction frequently leads to the formation of infinite chains or cyclic dimers in the crystal lattice. nih.goviucr.org Pi-stacking interactions between the aromatic indole rings of adjacent molecules may also play a significant role in stabilizing the crystal structure. iucr.org

Table 4: Typical Bond Lengths and Angles for an Indole Dicarboxylate Core (Based on Analogous Structures)

ParameterAtoms InvolvedExpected ValueReference/Note
Bond LengthC=O (Ester)~1.20 - 1.22 ÅTypical double bond length.
Bond LengthC(ring)-C(ester)~1.48 - 1.51 ÅSingle bond between sp² carbons.
Bond LengthN1-C2~1.37 - 1.39 ÅPartial double bond character. nih.gov
Bond AngleC(ring)-C(ester)-O~123 - 126°Reflects sp² hybridization.
Torsion AngleC(ring)-C(ring)-C(ester)=OVariableDefines the twist of the ester group relative to the indole plane. Expected to be non-zero to relieve steric strain. nih.gov
Intermolecular Interactions and Packing Arrangements

The solid-state architecture of organic molecules is governed by a variety of non-covalent interactions. For this compound, the key interactions dictating its crystal packing are expected to be hydrogen bonding involving the indole N-H group and the carbonyl oxygen atoms of the ester functionalities, as well as π-π stacking interactions between the aromatic indole rings.

Hydrogen Bonding:

The presence of an N-H group as a hydrogen bond donor and carbonyl oxygen atoms as acceptors strongly suggests the formation of hydrogen bonds. In the crystal structures of related compounds, such as diethyl 3,3′-[(2-fluorophenyl)methylidene]bis(1H-indole-2-carboxylate) and diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate), N-H···O hydrogen bonds are a dominant feature. nih.govresearchgate.net These interactions typically lead to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers or extended chains. nih.govresearchgate.net In these arrangements, the N-H of one molecule forms a hydrogen bond with a carbonyl oxygen of an adjacent molecule. It is highly probable that this compound would exhibit similar hydrogen bonding patterns, leading to the formation of a stable, three-dimensional network.

π-π Stacking Interactions:

Van der Waals Forces:

Expected Crystal Packing:

The following table summarizes the typical parameters for hydrogen bonds observed in similar indole dicarboxylate structures, which can be considered representative for this compound.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Supramolecular MotifReference
N-HHO=C~0.86~2.0-2.2~2.8-3.0~150-170Centrosymmetric Dimer nih.govresearchgate.net
N-HHO=C~0.86~2.1-2.3~2.9-3.1~160-175Supramolecular Chain nih.govresearchgate.net

Reactivity and Reaction Mechanisms of Diethyl 1h Indole 2,6 Dicarboxylate

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS), with a strong preference for substitution at the C3 position. libretexts.org However, the reactivity and regioselectivity of the indole nucleus in Diethyl 1H-indole-2,6-dicarboxylate are significantly modulated by the presence of two electron-withdrawing ethyl ester groups at the C2 and C6 positions.

These ester groups deactivate the indole ring towards electrophilic attack by reducing the electron density of the aromatic system. Consequently, more forcing conditions are generally required to achieve substitution compared to unsubstituted indole. While the C3 position remains a potential site for substitution, the deactivating effect of the adjacent C2-ester may reduce its inherent reactivity. numberanalytics.com The electronic influence of the C6-ester group primarily affects the benzene (B151609) portion of the nucleus. In strongly acidic conditions that lead to protonation at C3, electrophilic attack can be redirected to the benzene ring, with C5 being a common site of substitution in such cases. libretexts.org

Reactions Involving the Ester Functionalities

The two diethyl ester groups at positions C2 and C6 are key functional handles that can be transformed into a variety of other functional groups, providing pathways to diverse derivatives.

Hydrolysis of Ester Groups to Carboxylic Acids

The ethyl ester groups of this compound can be readily hydrolyzed under basic conditions to yield the corresponding dicarboxylic acid. This transformation is typically achieved by heating the diester in the presence of a strong base, such as potassium hydroxide (B78521), in an aqueous or mixed aqueous-alcoholic solvent system. The resulting 1H-indole-2,6-dicarboxylic acid can then be isolated by acidification of the reaction mixture. orgsyn.org This hydrolysis is a fundamental step for further modifications that require the carboxylic acid functionality.

Reaction Reagents and Conditions Product Reference
Hydrolysis1. KOH, Ethanol (B145695)/Water 2. HCl1H-Indole-2,6-dicarboxylic acid orgsyn.org

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. researchgate.net For this compound, treatment with a different alcohol (e.g., methanol) in the presence of a catalytic amount of the corresponding alkoxide (e.g., sodium methoxide) would lead to the formation of the corresponding dimethyl ester. masterorganicchemistry.com To ensure high conversion, the alcohol reactant is typically used as the solvent. researchgate.net

Reaction Reagents and Conditions Product Example Reference
TransesterificationNaOMe, Methanol (B129727) (solvent)Dimethyl 1H-indole-2,6-dicarboxylate researchgate.netmasterorganicchemistry.com

Amidation Reactions

The ester groups can be converted into amides through reaction with ammonia (B1221849) or primary/secondary amines. This can be achieved either by direct ammonolysis or, more commonly, through a two-step sequence involving hydrolysis to the carboxylic acid followed by amide bond formation. wikipedia.org Modern coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), are frequently used to facilitate the reaction between the corresponding indole-dicarboxylic acid and an amine, yielding the diamide (B1670390) derivative. derpharmachemica.com

Reaction Reagents and Conditions Product Example Reference
Amidation1. Hydrolysis (KOH) 2. Amine, EDCI, HOBt, DIPEAN2,N6-Dialkyl-1H-indole-2,6-dicarboxamide derpharmachemica.com

Reduction of Ester Groups

The ester functionalities are susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong reagent capable of reducing esters to primary alcohols. libretexts.org Treatment of this compound with an excess of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would reduce both ester groups to hydroxymethyl groups, yielding (1H-indol-2,6-diyl)dimethanol. This reaction provides a direct route to indole-diols, which are valuable intermediates for further synthetic transformations.

Reaction Reagents and Conditions Product Reference
Reduction1. LiAlH₄, THF/Ether 2. Aqueous workup(1H-Indol-2,6-diyl)dimethanol

Reactions at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring possesses a proton that can be abstracted by a base, rendering the nitrogen nucleophilic and available for substitution reactions. The N-H proton has a pKa of about 17, so a sufficiently strong base is required for deprotonation.

N-alkylation is a common reaction for this compound. In the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF), this compound readily reacts with various alkyl halides and other electrophiles. This allows for the introduction of a wide range of substituents at the N-1 position, a critical step in the synthesis of many complex molecules. orgsyn.org

Alkylating Agent Base Solvent Conditions Reference
Bromoacetonitrile (B46782)K₂CO₃DMF80 °C, 4 h orgsyn.org
2,2-Difluoropropane-1,3-diyl bis(4-methylbenzenesulfonate)K₂CO₃DMF135 °C, 1 h (microwave) orgsyn.org
Methyl iodideSodium bis(trimethylsilyl)amideTHF0 °C to RT, 24 h orgsyn.org

N-Functionalization Strategies

The functionalization of the nitrogen atom (N-1) of the indole ring is a critical step for modifying the compound's properties and for the synthesis of more complex molecules. The inherent nucleophilicity of the indole nitrogen allows for the introduction of various substituents. researchgate.net Strategies for N-functionalization often involve the use of protecting groups, which can modulate the reactivity of the indole core.

One common strategy involves the introduction of a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is often facilitated by a base such as triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent like tetrahydrofuran (THF). clockss.org This N-Boc protection is advantageous as the Boc group can be easily removed under mild acidic conditions, for instance, with trifluoroacetic acid (TFA), which is useful in multi-step syntheses. clockss.org

Alkylation and Acylation at N-1

Alkylation and acylation at the N-1 position are fundamental transformations for creating derivatives of this compound. These reactions typically proceed via the deprotonation of the indole nitrogen followed by nucleophilic attack on an electrophilic alkyl or acyl source.

N-Alkylation: The introduction of alkyl groups at the N-1 position has been demonstrated using various alkylating agents. For example, the reaction of this compound with bromoacetonitrile in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C yields the corresponding N-cyanomethyl derivative. google.com Similarly, more complex alkyl chains can be introduced. The reaction with 2,2-difluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) using K₂CO₃ in DMF, when heated in a microwave reactor, also results in N-alkylation. google.com

N-Acylation: Acylation of the indole nitrogen introduces a carbonyl moiety, which can influence the electronic properties of the indole ring. A standard method for N-acylation is the use of an acid anhydride. For instance, N-acylation of indole-2-carboxylates can be achieved using acetic anhydride. clockss.org The Friedel-Crafts acylation is another powerful method, although it typically targets the electron-rich C-3 or C-5 positions of the indole ring unless these are blocked. researchgate.netresearchgate.net For N-acylation, direct reaction with acyl chlorides or anhydrides under basic conditions is more common. The use of di-tert-butyl dicarbonate, as mentioned previously, is also a form of N-acylation that results in the formation of an N-Boc protected indole. clockss.org

Summary of N-Functionalization Reactions
Reaction TypeReagentsConditionsProduct TypeReference
N-AlkylationBromoacetonitrile, K₂CO₃DMF, 80 °C, 4 hN-cyanomethyl indole google.com
N-Alkylation2,2-difluoropropane-1,3-diyl bis(4-methylbenzenesulfonate), K₂CO₃DMF, microwave, 135 °C, 1 hN-difluoropropyl indole derivative google.com
N-Acylation (Boc protection)(Boc)₂O, TEA, DMAPTHF, room temperatureN-Boc-indole clockss.org

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, including kinetic analyses and the identification of intermediates, are crucial for understanding and optimizing reactions involving this compound.

Kinetic Studies of Reactions Involving this compound

Specific kinetic studies for reactions involving this compound are not extensively detailed in the reviewed literature. However, kinetic studies on related indole reactions provide valuable insights. For example, the rates of cycloaddition reactions involving indole derivatives are known to be significantly influenced by the solvent. nih.gov In reactions like the Mitsunobu reaction, which can be used for N-alkylation, the rate is dependent on the concentration of the reactants and the nature of the azo reagent used. rsc.org For N-alkylation reactions, which proceed via an Sₙ2 mechanism, the rate is expected to be dependent on the concentration of both the indole anion and the alkylating agent, as well as the nature of the leaving group and the solvent.

Identification of Reaction Intermediates

The identification of reaction intermediates provides a deeper understanding of the reaction pathway. In many N-functionalization reactions of indoles, the primary intermediate is the indolide anion, formed by the deprotonation of the N-H group by a base. This highly nucleophilic intermediate then attacks the electrophile.

Applications in Advanced Organic Synthesis

Diethyl 1H-indole-2,6-dicarboxylate as a Building Block in Heterocyclic Synthesis

The inherent reactivity of the indole (B1671886) nucleus, combined with the functional handles provided by the two ester groups, makes this compound a strategic starting material for constructing elaborate heterocyclic systems.

The structure of this compound is well-suited for reactions that lead to the formation of fused ring systems, where additional rings are built onto the indole framework. A notable example involves the reaction of this compound with difunctional electrophiles. For instance, its reaction with 2,2-difluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is used to construct a new ring fused to the indole nitrogen and the C-7 position. nih.gov This type of cyclization is crucial for accessing novel heterocyclic cores that are of interest in medicinal chemistry and materials science.

Beyond simple fused systems, this compound is employed in creating complex polycyclic architectures. The previously mentioned reaction to form a fused ring is a direct method for building a tetracyclic structure from the initial bicyclic indole. nih.gov The strategic placement of the ester groups allows for further manipulations, potentially leading to even more complex, multi-ring networks. The development of methods for constructing such appealing polycyclic frameworks is a significant goal in organic synthesis, as these rigid structures are often found in biologically active natural products. rsc.org

Role in Total Synthesis of Complex Molecules

Indole alkaloids represent a large and important class of natural products, many of which possess significant biological activities. rsc.org The total synthesis of these complex molecules often relies on the use of pre-functionalized indole building blocks. rsc.org While this compound possesses the necessary functional handles to serve as a key intermediate in such syntheses, specific examples of its application in the completed total synthesis of named natural products are not prominently featured in a review of the current scientific literature. Its utility is more demonstrated in the synthesis of novel heterocyclic systems that can serve as scaffolds for drug discovery.

Derivatization for Scaffold Diversity

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an excellent starting point for creating such libraries due to the multiple reactive sites available for modification.

The two diethyl ester groups at the C-2 and C-6 positions are key sites for derivatization. They can be readily modified to introduce a wide range of functional groups, thereby altering the molecule's steric and electronic properties.

Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid. For example, treatment of Diethyl 1-(cyanomethyl)-1H-indole-2,6-dicarboxylate with sodium hydroxide (B78521) (NaOH) in ethanol (B145695) leads to the formation of 1-(cyanomethyl)-1H-indole-2,6-dicarboxylic acid. nih.gov This transformation is valuable for introducing carboxylic acid functionalities, which can improve water solubility or serve as handles for further reactions, such as amide bond formation.

Reduction: The ester groups can be reduced to alcohols. For instance, the diester can be reduced using reagents like Raney Nickel under hydrogenation conditions to afford the corresponding diol. nih.gov

Amidation: While direct examples for this compound are not specified in the searched literature, the general reactivity of indole carboxylates allows for their conversion into amides. This is typically achieved by first hydrolyzing the ester to a carboxylic acid, followed by an amide coupling reaction with a desired amine using coupling agents like EDCI and HOBt. This approach has been demonstrated for closely related ethyl indole-2-carboxylate (B1230498) derivatives. nih.gov

Table 1: Examples of Ester Group Modifications

Starting MaterialReagents and ConditionsProductReference
Diethyl 1-(cyanomethyl)-1H-indole-2,6-dicarboxylate1. NaOH, EtOH, Reflux2. 1M HCl1-(Cyanomethyl)-1H-indole-2,6-dicarboxylic acid nih.gov
Diethyl 1-(2-cyanopropan-2-yl)-1H-indole-2,6-dicarboxylateRaney Ni, H₂ (250 psi), H₂O, 50°CDiethyl 1-(2-amino-1,1-dimethylethyl)-1H-indole-2,6-dicarboxylate nih.gov

The indole ring itself offers several positions for further functionalization, allowing for the synthesis of a diverse array of derivatives.

N-Alkylation: The indole nitrogen (N-1 position) is a common site for substitution. This compound can be readily N-alkylated. For example, reaction with bromoacetonitrile (B46782) in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C yields diethyl 1-(cyanomethyl)-1H-indole-2,6-dicarboxylate. nih.gov This introduces a cyanomethyl group on the nitrogen, which can be further modified.

C-Substitution: The pyrrole (B145914) ring of indole is electron-rich and susceptible to electrophilic substitution, with the C-3 position being the most reactive site when unsubstituted. bohrium.com For this compound, the C-2 and C-6 positions are already occupied. Therefore, electrophilic attack would be expected to occur at C-3, or on the benzene (B151609) ring at C-4, C-5, or C-7. While specific studies on the nitration or halogenation of this compound were not found, studies on analogous dimethyl indole-2,3-dicarboxylates show that nitration tends to occur on the benzene ring, yielding a mixture of nitro-isomers. Similarly, halogenation of related indole dicarboxylates can be directed to various positions on the benzene ring depending on the reaction conditions and the nature of the protecting group on the indole nitrogen.

Table 2: Example of N-Alkylation

Starting MaterialReagents and ConditionsProductReference
This compoundBrCH₂CN, K₂CO₃, DMF, 80°CDiethyl 1-(cyanomethyl)-1H-indole-2,6-dicarboxylate nih.gov

Medicinal Chemistry and Biological Activity Studies

Structure-Activity Relationship (SAR) Studies of Indole (B1671886) Dicarboxylates

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. ontosight.ai For indole-containing compounds, SAR studies help to elucidate how different substituents and their positions on the indole ring influence biological activity.

Impact of Substitution Patterns on Biological Efficacy

The biological efficacy of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. nih.gov For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the substituents at the C3 position of indole-2-carboxamides have a profound impact on their allosteric effects. nih.gov The presence of linear alkyl groups at this position is favored over cyclic structures, suggesting the existence of a hydrophobic sub-pocket in the receptor's allosteric binding site. nih.gov

In the development of HIV-1 fusion inhibitors targeting the glycoprotein (B1211001) gp41, the substitution pattern on the indole scaffold plays a critical role. nih.gov Optimization of the basic indole scaffold by exploring different substituents led to the identification of potent inhibitors. nih.gov For example, bisindole compounds with specific substitutions demonstrated submicromolar activity against both cell-cell and virus-cell fusion. nih.gov

Furthermore, studies on indole derivatives as inhibitors of fructose-1,6-bisphosphatase (FBPase) have shown that modifications on the indole ring can lead to potent inhibitors. nih.gov Extensive SAR studies led to the discovery of a 7-nitro-1H-indole-2-carboxylic acid derivative with significant inhibitory activity. nih.gov

Role of Dicarboxylate Moieties in Receptor Binding and Biological Action

The dicarboxylate moieties in indole derivatives can play a crucial role in their interaction with biological targets. These groups can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for receptor binding and subsequent biological action.

In the context of inhibitors targeting the DNA gyrase of Mycobacterium tuberculosis, the modification of dicarboxylate groups to diamides resulted in potent dual-action molecules. oup.com This suggests that the nature of the acidic function is important for the interaction with the enzyme.

The synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, which bear a structural resemblance in the dicarboxylate arrangement, has yielded potent inhibitors of yeast α-glucosidase. researchgate.net Kinetic studies of these compounds revealed both competitive and non-competitive modes of inhibition, indicating that the dicarboxylate-containing scaffold can interact with the enzyme at different sites. researchgate.net

Exploration of Diethyl 1H-indole-2,6-dicarboxylate as a Bioisostere or Scaffold for Drug Discovery

The indole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptors with high affinity. nih.gov This makes indole derivatives, including this compound, attractive starting points for drug discovery programs. nih.govresearchgate.net The indole ring system is present in a variety of biologically active compounds, and its structure can be strategically modified to target a wide range of biological pathways. mdpi.comontosight.ai

The use of the indole scaffold allows for the creation of libraries of diverse compounds with the potential for various therapeutic applications. whiterose.ac.uk For example, indole derivatives have been investigated as:

Anticancer agents mdpi.com

Antimicrobial agents bohrium.com

Antiviral agents nih.gov

Enzyme inhibitors nih.govresearchgate.net

Receptor modulators nih.govnih.gov

The versatility of the indole nucleus enables its use as a scaffold to develop novel molecules with improved potency and selectivity. researchgate.net

Target-Specific Biological Investigations

Specific indole derivatives have been investigated for their effects on various biological targets, including enzymes and receptors.

Mechanisms of Biological Action

The mechanisms of biological action for indole derivatives are diverse and depend on their specific structure and the biological target they interact with.

Enzyme Inhibition: Indole derivatives have been identified as inhibitors of various enzymes. For instance, certain indole-2-carboxamide derivatives act as allosteric modulators of the cannabinoid CB1 receptor, indicating an interaction with a site distinct from the primary (orthosteric) binding site. nih.govnih.gov Other indole derivatives have been shown to inhibit fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, through an allosteric mechanism. nih.gov Derivatives of 1,4-dihydropyridine-3,5-dicarboxylate have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net

Receptor Modulation: Indole compounds can act as ligands for various receptors. For example, certain indole derivatives have been studied as ligands for serotonin (B10506) receptors, 5-HT1A and 5-HT2A. mdpi.com Molecular docking studies suggest that these ligands bind to the orthosteric binding pocket of the receptors, with the indole moiety penetrating deep into a hydrophobic region of the receptor. mdpi.com The primary interaction is often an electrostatic one between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the receptor. mdpi.com

The following table provides a summary of the biological activities of some indole derivatives:

Compound ClassBiological TargetObserved Effect
Indole-2-carboxamidesCannabinoid CB1 ReceptorAllosteric Modulation nih.govnih.gov
Indole DerivativesHIV-1 Glycoprotein 41Fusion Inhibition nih.gov
7-Nitro-1H-indole-2-carboxylic Acid DerivativesFructose-1,6-bisphosphatase (FBPase)Allosteric Inhibition nih.gov
Diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylatesYeast α-glucosidaseInhibition researchgate.net
Indole DerivativesSerotonin 5-HT1A and 5-HT2A ReceptorsLigand Binding mdpi.com

Q & A

Q. What are the common synthetic routes for preparing Diethyl 1H-indole-2,6-dicarboxylate, and what reaction conditions are optimal for high yield?

  • Methodological Answer : this compound can be synthesized via multi-step routes, including:
  • Knoevenagel/Hemetsberger Reaction : Thermal treatment of α-azido-β-arylacrylates (e.g., diethyl azidoacrylate derivatives) under controlled temperatures (100–120°C) to form pyrroloindole intermediates, followed by hydrolysis or esterification .
  • Suzuki Coupling : Palladium-catalyzed cross-coupling reactions using indole boronic esters and diethyl dicarboxylate precursors. Optimize with Pd(PPh₃)₄ (1–5 mol%) and Na₂CO₃ in THF/water (3:1) at 80°C .
  • Protection/Deprotection Strategies : Use chelidamic acid derivatives as starting materials, followed by esterification with ethanol under acid catalysis (e.g., H₂SO₄) .
    Key conditions: anhydrous solvents, inert atmosphere (N₂/Ar), and silica gel chromatography for purification.

Q. How can researchers purify this compound, and what analytical techniques confirm its purity?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, 60–120 mesh) with eluents like ethyl acetate/hexane (1:4) or methanol/dichloromethane (5–10%) .
  • Purity Confirmation :
  • HPLC : Use C18 columns with isocratic elution (acetonitrile/water, 70:30) and UV detection at 254 nm .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify ester proton signals (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and aromatic indole protons (δ 7.0–8.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 263.3 for C₁₄H₁₅NO₄) .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve molecular geometry using SHELXL refinement (e.g., space group Pna2₁, Z = 8) for bond lengths/angles .
  • FT-IR : Identify ester C=O stretches (~1730 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
  • ROESY NMR : Confirm spatial proximity of substituents (e.g., NOE correlations between indole protons and ester groups) .

Advanced Research Questions

Q. How does the electronic environment of the indole ring in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-rich indole ring (due to π-donating carboxylate groups) enhances electrophilic substitution at C-3 and C-7 positions. For Suzuki couplings:
  • Substrate Design : Introduce electron-withdrawing groups (e.g., Br at C-5) to activate the indole for Pd-mediated C-C bond formation .
  • Kinetic Analysis : Compare coupling rates using Hammett plots (σ⁺ values) to quantify electronic effects.
  • Contradiction Resolution : If computational (DFT) predictions disagree with experimental yields (e.g., regioselectivity), validate via in situ NMR monitoring of intermediates .

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the crystal packing of this compound?

  • Methodological Answer :
  • Validation Tools : Use PLATON (ADDSYM) to check missed symmetry and checkCIF for structure validation .
  • Hirshfeld Surface Analysis : Compare experimental (X-ray) vs. simulated (Mercury 4.0) packing motifs to identify π-π stacking or hydrogen-bonding discrepancies .
  • Refinement Tweaks : Adjust SHELXL parameters (e.g., HKLF5 for twinned data) or apply TLS models for thermal motion anisotropy .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore potential of this compound derivatives?

  • Methodological Answer :
  • Derivatization : Synthesize analogs via hydrolysis (to dicarboxylic acid), reduction (to diols), or amidation (to dicarboxamides) .
  • Biological Assays : Test antimicrobial activity (MIC against S. aureus, E. coli) using microbroth dilution (CLSI guidelines) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with experimental IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.